molecular formula C17H10O4 B3032325 Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]- CAS No. 143413-01-8

Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-

Cat. No. B3032325
CAS RN: 143413-01-8
M. Wt: 278.26 g/mol
InChI Key: OZERJBZWEUIVKH-UHFFFAOYSA-N
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Description

The compound "Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-" is a derivative of benzoic acid, which is a well-known conservative and preservative in the food industry. The compound appears to be a complex benzoic acid derivative with potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, including functionalization of the benzene ring and the formation of esters or amides. For instance, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride involves bromination, amination, and acidification steps . Similarly, the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid includes reactions with nitrogenous bases and may involve the formation of a condensed dihydropyran structure .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by the presence of a benzene ring and a carboxylic acid group. The substitution at the para position significantly influences the physical and chemical properties of the molecule. For example, the structure of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride was confirmed using IR and NMR spectroscopy . The molecular structures and geometries of azo-benzoic acids were optimized using density functional theory, which is a common practice in analyzing the molecular structure of organic compounds .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, as observed in the azo-benzoic acids . These reactions are influenced by the solvent composition and the pH of the medium. The reactivity of these compounds can be exploited in the synthesis of complex molecules or in biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For example, the presence of substituents like the azo group can lead to changes in UV-VIS absorption spectra, indicating alterations in electronic properties . The organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid were characterized by spectral studies, and their geometry around the tin atom was deduced from solid and solution studies . These properties are crucial for the potential applications of these compounds in various fields.

properties

IUPAC Name

4-[(1,3-dioxoinden-2-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-15-12-3-1-2-4-13(12)16(19)14(15)9-10-5-7-11(8-6-10)17(20)21/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZERJBZWEUIVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398783
Record name Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-

CAS RN

143413-01-8
Record name Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((1,3-Dioxoindan-2-ylidene)methyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-
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Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-
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Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-
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Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-
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Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-
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Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-

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